![molecular formula C16H23IN2O3 B13497264 ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound that features a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bicyclic Structure Formation: The bicyclic structure can be formed through a Diels-Alder reaction involving a suitable diene and dienophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of new compounds with different functional groups.
科学研究应用
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Lacks the iodomethyl group.
Methyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups and bicyclic structure, which can impart distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C16H23IN2O3 |
|---|---|
分子量 |
418.27 g/mol |
IUPAC 名称 |
ethyl 3-(1-ethylpyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C16H23IN2O3/c1-3-19-10-12(9-18-19)13-16(14(20)21-4-2)7-5-15(11-17,22-13)6-8-16/h9-10,13H,3-8,11H2,1-2H3 |
InChI 键 |
ZDBOQEBDVXBYJQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C2C3(CCC(O2)(CC3)CI)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


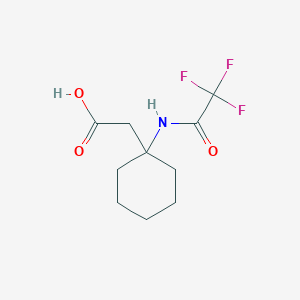
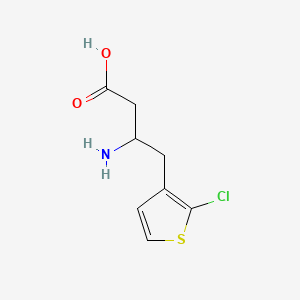
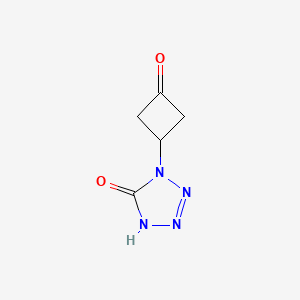
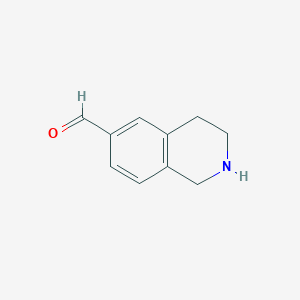



![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)
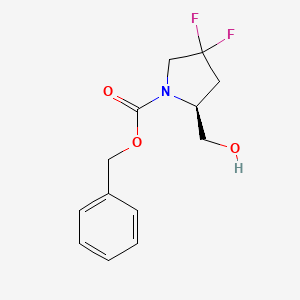
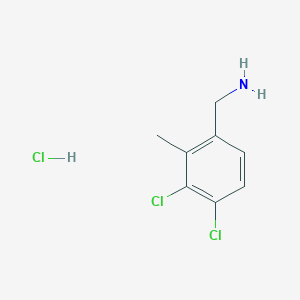
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-ethyloxetan-3-yl)propanoate](/img/structure/B13497266.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)
